molecular formula C18H16N6O B2712367 1-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892743-50-9

1-(m-tolyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2712367
CAS RN: 892743-50-9
M. Wt: 332.367
InChI Key: DPMXQNJIUSHEIA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole ring, an oxadiazole ring, and two tolyl groups . Tolyl groups are functional groups related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: ortho (1,2), meta (1,3), and para (1,4) .


Molecular Structure Analysis

The compound’s structure is likely to be largely planar due to the presence of the aromatic rings. The tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds .

Scientific Research Applications

Photoreactivity and Synthesis

The photochemistry of oxadiazoles, including compounds closely related to the subject compound, has been explored for the synthesis of triazoles, indazoles, and benzimidazoles. These reactions typically involve nitrogen nucleophiles and can lead to the formation of complex heterocyclic compounds with potential applications in various fields including pharmaceuticals and materials science (Buscemi, Vivona, & Caronna, 1996). Additionally, fluorinated oxadiazoles have been investigated, showcasing the potential for synthesizing fluorinated triazoles and oxadiazoles, which are of interest for their unique chemical properties and applications in medicinal chemistry (Pace, Pibiri, Buscemi, Vivona, & Malpezzi, 2004).

Energetic Materials

The integration of oxadiazole and triazole rings has been explored for the development of energetic materials. The construction of coplanar bicyclic backbones combining 1,2,4-triazole and 1,2,4-oxadiazole units has been shown to fine-tune the energetic performance and physical properties of these materials, with some derivatives demonstrating promising detonation performance and stability (Cao et al., 2021).

properties

IUPAC Name

3-(3-methylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-11-6-5-8-13(10-11)24-16(19)15(21-23-24)18-20-17(22-25-18)14-9-4-3-7-12(14)2/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMXQNJIUSHEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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